molecular formula C10H11NO2 B1606706 4-(Allylamino)benzoic acid CAS No. 53624-18-3

4-(Allylamino)benzoic acid

Cat. No.: B1606706
CAS No.: 53624-18-3
M. Wt: 177.2 g/mol
InChI Key: KAAMYCLKDWDNNY-UHFFFAOYSA-N
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Description

4-(Allylamino)benzoic acid is a benzoic acid derivative featuring an allylamino (-NH-CH₂-CH=CH₂) substituent at the para position of the aromatic ring. Its molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 193.20 g/mol. The compound combines the carboxylic acid group's reactivity with the unsaturated allyl chain, enabling diverse chemical modifications and applications in medicinal chemistry and material science. The allylamino group may enhance biological activity by increasing lipophilicity or enabling covalent interactions with target proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Allylamino)benzoic acid can be synthesized through several methods. One common approach involves the reaction of methyl 4-aminobenzoate with allyl bromide in the presence of a base, followed by hydrolysis to yield the desired product . The reaction conditions typically include the use of solvents such as ethanol and the application of heat to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, often involving steps such as recrystallization and purification through techniques like chromatography.

Chemical Reactions Analysis

Carboxyl Group Reactivity

The carboxylic acid moiety enables classic acid-base and nucleophilic substitution reactions:

Reaction TypeConditions/ReagentsProductNotes
Salt Formation NaOH, KOHSodium/potassium 4-(allylamino)benzoateForms water-soluble salts
Esterification R-OH, H<sub>2</sub>SO<sub>4</sub>4-(Allylamino)benzoic acid esterCommon for benzoic acid derivatives
Amide Formation SOCl<sub>2</sub>, then R-NH<sub>2</sub>4-(Allylamino)benzamideAcyl chloride intermediate

Allylamino Group Reactions

The secondary amine and allyl chain exhibit distinct reactivity:

Allyl Chain Reactivity

Reaction TypeReagentsProduct
Epoxidation mCPBA, H<sub>2</sub>O<sub>2</sub>Epoxy-4-(allylamino)benzoic acid
Hydrohalogenation HX (X = Cl, Br)Halogenated derivatives
Radical Polymerization AIBN, heatPoly(allylamino-benzoic acid)

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing carboxyl (-COOH) and electron-donating allylamino (-NH-CH<sub>2</sub>-CH=CH<sub>2</sub>) groups direct substitution to specific positions:

  • Nitration : Likely occurs at the meta position relative to -COOH due to the -NH- group’s resonance effects .

  • Halogenation : Bromination or chlorination may proceed at the para position to -NH- .

Biological Activity Modulation

Derivatization of this compound enhances bioactivity:

  • Antimicrobial Schiff Bases : Condensation with salicylaldehydes yields imines with reported activity against Staphylococcus aureus (MIC: 15.62 µM) and fungi (MIC: ≥7.81 µM) .

  • Cytotoxic Derivatives : Hybridization with aromatic aldehydes produces compounds showing cytotoxicity against HepG2 cells (IC<sub>50</sub>: ≥15.0 µM) .

Key Data Table: Documented Derivatives and Activities

DerivativeBiological ActivityMIC/IC<sub>50</sub>Source
Salicylidene Schiff baseAntifungal7.81 µM (Candida spp.)
5-Nitrofuran conjugateAntibacterial15.62 µM (MRSA)
Hydrazone analogCytotoxic15.0 µM (HepG2)

Scientific Research Applications

Structure and Characteristics

  • IUPAC Name : 4-(prop-2-enylamino)benzoic acid
  • Molecular Weight : 177.20 g/mol
  • Physical State : Solid at room temperature
  • Solubility : Moderately soluble in water

Chemistry

4-(Allylamino)benzoic acid serves as an important intermediate in organic synthesis. It is utilized in:

  • Synthesis of Pharmaceuticals : The compound acts as a precursor for various drug candidates due to its reactive functional groups.
  • Development of Specialty Chemicals : It is employed in producing agrochemicals and other industrial materials .

Biology

Research indicates potential biological interactions, including:

  • Antimicrobial Activity : Derivatives of this compound have shown promising results against certain bacterial strains, suggesting its utility in developing new antibiotics .
  • Cellular Processes : Studies are exploring its effects on cellular mechanisms, potentially leading to novel therapeutic applications .

Medicine

The compound's pharmacological properties are under investigation for:

  • Therapeutic Development : Its role as a precursor in drug synthesis positions it as a candidate for further exploration in treating various diseases, including cancer and infections .
  • Drug Repurposing : Given its structural similarities to known bioactive compounds, it may provide insights into repurposing existing drugs or developing new formulations .

Comparative Analysis with Related Compounds

Compound NameStructureKey Applications
4-(Dimethylamino)benzoic acidStructureSolubility enhancement, drug design
4-(Acetylamino)benzoic acidStructureAnti-inflammatory agents
4-(Methoxy)benzoic acidStructureAntioxidant properties

This compound is unique due to its allylamino group, which imparts distinct reactivity compared to its analogs. This difference influences its solubility and biological activity significantly.

Case Study 1: Antimicrobial Properties

A study highlighted the modification of this compound to enhance its antimicrobial efficacy. The derivatives demonstrated improved activity against resistant bacterial strains, indicating potential for new antibiotic development .

Case Study 2: Drug Development

Research has focused on using this compound as a scaffold for synthesizing novel anticancer agents. The modifications made to this compound have resulted in derivatives that exhibit significant cytotoxicity against various cancer cell lines, showcasing its potential in oncology .

Mechanism of Action

The mechanism of action of 4-(Allylamino)benzoic acid involves its interaction with specific molecular targets. The allylamino group can form hydrogen bonds and other interactions with biological molecules, influencing pathways such as enzyme activity and receptor binding. These interactions can modulate various physiological processes, making the compound of interest for therapeutic applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(Allylamino)benzoic acid with structurally related benzoic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) UV λmax (nm) Biological Activity/Application
This compound C₁₀H₁₁NO₂ 193.20 -COOH, -NH-CH₂-CH=CH₂ Not reported Not reported Potential kinase modulation (inferred)
4-Aminobenzoic acid (PABA) C₇H₇NO₂ 137.14 -COOH, -NH₂ 187–189 ~265 Sunscreen agent, bacterial folate synthesis
4-(Dimethylamino)benzoic acid C₉H₁₁NO₂ 165.19 -COOH, -N(CH₃)₂ 243–245 341, 267 UV absorber, analytical chemistry
4-[(Allylamino)sulfonyl]benzoic acid C₁₀H₁₁NO₄S 241.26 -SO₂-NH-CH₂-CH=CH₂, -COOH 165 (predicted) Not reported Synthetic intermediate
4-Acetamido-2-methylbenzoic acid C₁₀H₁₁NO₃ 193.20 -COOH, -NH-CO-CH₃, -CH₃ Not reported Not reported Pharmacophore modification
2-Hydroxy-4-((4-naphthyl)thiazol-2-yl)benzoic acid C₂₀H₁₄N₂O₃S 362.40 -COOH, -OH, thiazole Not reported Not reported CK2 kinase inhibitor (IC₅₀ = 0.8 µM)

Key Observations:

  • Lipophilicity : The allyl chain increases hydrophobicity relative to PABA, which may enhance membrane permeability in drug design .
  • Spectroscopic Data: 4-(Dimethylamino)benzoic acid exhibits distinct UV absorption (λmax = 341 nm in MeOH) due to extended conjugation, whereas allylamino derivatives may show shifts depending on substituent interactions .

Biological Activity

4-(Allylamino)benzoic acid, a derivative of benzoic acid, has garnered attention due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an allylamino group attached to a benzoic acid backbone. This configuration is significant as it influences the compound's reactivity and biological interactions.

Molecular Formula: C10_{10}H11_{11}N O2_2
Molecular Weight: 179.20 g/mol

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

  • Inhibition of Enzymatic Activity: The compound has shown promise in inhibiting various enzymes, including those involved in metabolic pathways. For instance, it has been noted to inhibit glucose transport in human erythrocytes, suggesting a competitive inhibition mechanism .
  • Interaction with Protein Degradation Systems: Research indicates that derivatives of benzoic acid can enhance the activity of proteasomal and autophagy-lysosomal pathways, which are critical for cellular homeostasis and protein turnover .
  • Pharmacokinetics: Preliminary studies suggest that this compound exhibits good gastrointestinal absorption and may cross the blood-brain barrier, enhancing its therapeutic potential.

Antioxidant Activity

Various studies have highlighted the antioxidant potential of this compound and its derivatives. In vitro assays have demonstrated significant scavenging activity against free radicals, indicating its role as a potential antioxidant agent.

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
This compound89.95 ± 0.3488.59 ± 0.13
BHA (control)95.02 ± 0.7496.18 ± 0.33

These results suggest that the compound could be beneficial in mitigating oxidative stress-related conditions .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Studies indicate that it exhibits varying degrees of inhibition against bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

  • Inhibition of Glucose Transport:
    A study demonstrated that homologous compounds similar to this compound inhibit glucose transport in erythrocytes, suggesting potential applications in managing diabetes .
  • Protein Degradation Modulation:
    Research involving benzoic acid derivatives showed enhanced proteasome and lysosome activities in human fibroblasts, indicating possible therapeutic roles in age-related diseases .
  • Antioxidant Evaluation:
    In a comparative study of various benzoic acid derivatives, this compound exhibited notable antioxidant properties, positioning it as a promising candidate for further investigation in oxidative stress-related therapies .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-(Allylamino)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, allylamine can react with activated benzoic acid derivatives (e.g., acyl chlorides) under controlled pH and temperature. Optimization includes:

  • Reagent selection : Use potassium permanganate for oxidation or lithium aluminum hydride for reduction, as described for analogous benzoic acid derivatives .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance reaction efficiency.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures high purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical parameters should be monitored?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify allyl and aromatic protons. Chemical shifts for the allyl group typically appear at δ 5.2–5.8 ppm (vinyl protons) and δ 3.8–4.2 ppm (NH linkage) .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns. NIST databases provide reference spectra for validation .
  • FT-IR : Carboxylic acid (C=O stretch at ~1700 cm1^{-1}) and amine (N-H bend at ~1550 cm^{-1) groups are diagnostic .

Q. How can researchers ensure the purity of this compound for biological assays?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to detect impurities. Retention times should match certified reference materials (e.g., Pharmaceutical Secondary Standards) .
  • Melting Point Analysis : Compare observed melting points with literature values (e.g., 210–215°C for pure samples).
  • Elemental Analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can crystallographic software resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • SHELX Suite : Use SHELXL for least-squares refinement against high-resolution (<1.2 Å) X-ray data. Twinning analysis (via HKLF5) addresses lattice irregularities .
  • WinGX Integration : Combine SHELX output with WinGX for graphical visualization of thermal ellipsoids and hydrogen bonding networks .
  • Validation : Cross-check with ORTEP-3 for bond-length/bond-angle deviations and PLATON for symmetry checks .

Q. What strategies reconcile contradictory biological activity data in SAR studies of this compound analogs?

  • Methodological Answer :

  • Data Triangulation : Compare enzyme inhibition (e.g., tyrosinase ) and receptor binding assays under standardized conditions (pH 7.4, 37°C).
  • Meta-Analysis : Use PubChem BioAssay data to identify outliers or concentration-dependent effects .
  • Computational Modeling : Dock analogs into protein active sites (e.g., AutoDock Vina) to rationalize activity differences based on steric/electronic effects .

Q. How should researchers address discrepancies in stability data for this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 6 months and monitor degradation via LC-MS. Benzoic acid derivatives often hydrolyze to 4-aminobenzoic acid under acidic conditions .
  • Light Sensitivity : Store in amber vials; UV-Vis spectroscopy detects photo-oxidation products (λmax ~270 nm) .
  • Statistical Analysis : Apply ANOVA to batch-to-batch variability data, ensuring p < 0.05 for significance .

Q. Methodological Tables

Table 1: Common Analytical Techniques for this compound

TechniqueApplicationKey ParametersReferences
LC-MSQuantification, degradation studiesColumn: C18; Mobile phase: Acetonitrile/Water
X-ray CrystallographyStructural determinationResolution: <1.2 Å; Software: SHELXL
NMRFunctional group identification1^1H (400 MHz), 13^{13}C (100 MHz)

Table 2: Troubleshooting Crystallographic Refinement

IssueSolutionSoftware/Tool
Twinned crystalsHKLF5 twinning refinementSHELXL
Poor electron density mapsIterative Fourier recyclingWinGX
Hydrogen placement errorsSHELXPRO hydrogen bonding analysisSHELXPRO

Properties

IUPAC Name

4-(prop-2-enylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-7-11-9-5-3-8(4-6-9)10(12)13/h2-6,11H,1,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAMYCLKDWDNNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300674
Record name 4-(allylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53624-18-3
Record name 53624-18-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138298
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(allylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 500 mL round-bottom flask, equipped with a magnetic stir bar and condenser was charged with compound 2 (2 g, 10.4 mmol), LiOH.H2O (1.18 g, 15.7 mmol), 100 mL MeOH and 60 mL H2O. The mixture was heated at 55° C. for 24 hours. The solution was concentrated in vacuo to remove methanol and most of H2O. Ehther/H2O=100 mL/100 mL was used to remove most of the unreacted starting material. The aqueous layer was acidified to pH 4.0 with 1M HCl and some white precipitation was formed. The product was extracted with ethyl acetate (3×70 mL). The combined organic layer was washed with brine and dried over NaSO4. After removal of the solvent, the crude product was purified by silica gel chromatography (eluent: Hexane/Ethyl acetate from 100:5 to 100:25). Recrystallization from ethyl acetate/hexane twice yielded white crystal (0.85 g, 46.1% yield). 1H NMR (400 MHz, CDCl3): δ 3.82 (d, 2H), 5.10 (dd, 1H), 5.23 (dd, 1H), 5.80-5.96 (m, 1H), 6.62 (d, 2H), 7.78 (d, 2H); 13C NMR (400 MHz, CDCl3): δ 46.07, 112.19, 116.06, 118.44, 132.30, 136.14, 153.63, 168.01; ESI-MS: Calcd for C10H12NO2 [M+1] 178.1, found 178.0; Anal. Calcd for C10H11NO2: C, 67.78; H, 6.26; N, 7.90. Found: C, 67.81; H, 6.28; N, 7.86. MP: 144-146° C.
Quantity
2 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
1.18 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
46.1%

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-(Allylamino)benzoic acid
4-(Allylamino)benzoic acid
4-(Allylamino)benzoic acid
4-(Allylamino)benzoic acid
4-(Allylamino)benzoic acid
4-(Allylamino)benzoic acid

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